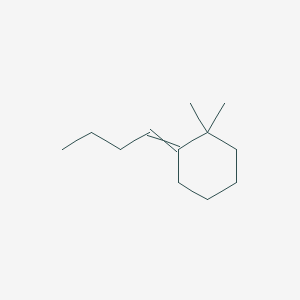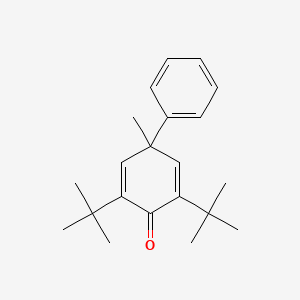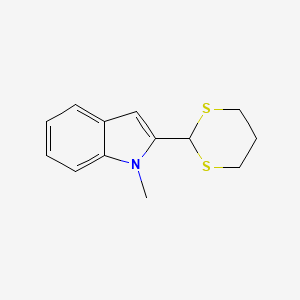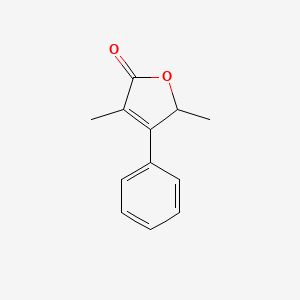
2-Butylidene-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylidene-1,1-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with a butylidene group and two methyl groups attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylidene-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,1-dimethylcyclohexane with butylidene chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butylidene-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Sodium hydride (NaH), butylidene chloride (C₄H₇Cl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-Butylidene-1,1-dimethylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the conformational analysis and stereochemistry of cycloalkanes. It helps in understanding the stability and reactivity of substituted cyclohexanes.
Biology: Research on the biological activity of cycloalkane derivatives often includes this compound to explore its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylidene-1,1-dimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to the same carbon atom.
2-Butylcyclohexane: A cyclohexane derivative with a butyl group attached to the ring.
1,2-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to adjacent carbon atoms.
Uniqueness
2-Butylidene-1,1-dimethylcyclohexane is unique due to the presence of both a butylidene group and two methyl groups on the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it an interesting compound for various research and industrial applications.
Properties
CAS No. |
114048-89-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
2-butylidene-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C12H22/c1-4-5-8-11-9-6-7-10-12(11,2)3/h8H,4-7,9-10H2,1-3H3 |
InChI Key |
JFSTVHWJGVKSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CCCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14290381.png)

![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)


![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)


